Boron trichloride (CAS: 10294-34-5) is a trigonal planar inorganic compound and a powerful Lewis acid. Supplied as a colorless gas that fumes in moist air, its high reactivity and low boiling point (12.6 °C) define its primary industrial and laboratory roles. BCl3 serves as a critical gaseous precursor for boron doping in semiconductors, a reagent for ether cleavage in organic synthesis, and a raw material for producing elemental boron and boron nitride. Its utility is directly linked to its strong electrophilicity and its physical state, which facilitates handling in gas-phase processes like plasma etching and chemical vapor deposition (CVD).
Substituting Boron trichloride with analogs like Boron trifluoride (BF3) or Boron tribromide (BBr3) often leads to process failure or suboptimal results. BCl3 possesses a stronger Lewis acidity than BF3 towards many substrates, a counterintuitive but critical difference arising from weaker pi-backbonding. This distinction directly impacts catalytic activity and reaction kinetics. Unlike the liquid BBr3 (B.P. 91 °C), BCl3 is a gas (B.P. 12.6 °C), making it uniquely suitable for precisely controlled gas-phase delivery in CVD and plasma etch processes where BBr3 is incompatible. Furthermore, its violent reaction with water to form HCl and boric acid contrasts with Lewis acids like AlCl3 that can form stable hydrates, making BCl3 specifically suited for rigorously anhydrous systems where complete hydrolysis is desired.
Contrary to predictions from electronegativity, BCl3 is a stronger Lewis acid than BF3 when reacting with strong bases like amines. Computational studies show the bond dissociation energy of the Cl3B–NH3 adduct is significantly higher than that of F3B–NH3. This is attributed to less effective pπ-pπ back-bonding between the larger chlorine 3p orbitals and the boron 2p orbital, making the boron center in BCl3 more electron-deficient and accessible to nucleophiles. The lower-lying LUMO of BCl3 further enhances covalent interactions with Lewis bases compared to BF3.
| Evidence Dimension | Bond Dissociation Energy of Lewis Acid-Base Adduct |
| Target Compound Data | Cl3B–NH3: 41.1 kcal/mol (Calculated at PW91/TZ2P level) |
| Comparator Or Baseline | F3B–NH3: 33.7 kcal/mol (Calculated at PW91/TZ2P level) |
| Quantified Difference | 22% higher bond dissociation energy, indicating a stronger Lewis acid-base bond. |
| Conditions | Computational analysis (DFT and ab initio) of adducts with ammonia (NH3) as a strong base. |
For reactions requiring strong Lewis acid catalysis, BCl3 provides greater reactivity and can enable transformations that are sluggish or incomplete with BF3.
Boron trichloride's utility as a precursor for semiconductor doping and CVD of materials like boron nitride is fundamentally tied to its physical state. As a gas at room temperature with a boiling point of 12.6 °C, it allows for precise, reproducible mass flow control into deposition and etching chambers. This offers a significant processability advantage over the liquid BBr3 (B.P. 91 °C), which requires heated bubblers and carrier gas lines that are more complex to manage and control. Gaseous BCl3 is a preferred precursor for p-type doping of silicon and is increasingly used for TOPCon solar cell manufacturing.
| Evidence Dimension | Boiling Point (at 1 atm) |
| Target Compound Data | BCl3: 12.6 °C |
| Comparator Or Baseline | BBr3: 91.3 °C |
| Quantified Difference | 78.7 °C lower boiling point than BBr3. |
| Conditions | Standard atmospheric pressure. |
The gaseous nature of BCl3 simplifies process engineering, improves precursor delivery control, and enhances reproducibility in high-volume semiconductor and materials manufacturing.
In synthetic chemistry, BCl3 is a well-established reagent for cleaving ethers, particularly methyl ethers. While BBr3 is more reactive, its high reactivity can lead to poor regioselectivity in unsymmetrical ethers and undesired side reactions. BCl3 offers a more controllable alternative. Recent work has shown that using BCl3 in combination with BBr3 dramatically improves regioselectivity and yield compared to using BBr3 alone. For example, in the cleavage of 2-(benzyloxy)octane, the BCl3/BBr3 mixture afforded the desired alcohol in 91% yield, whereas BBr3 alone gave only a 40% yield.
| Evidence Dimension | Isolated Yield (%) in Ether Cleavage |
| Target Compound Data | BCl3 / BBr3 (1:1 mixture): 91% yield |
| Comparator Or Baseline | BBr3 alone: 40% yield |
| Quantified Difference | 127.5% relative increase in isolated yield. |
| Conditions | Cleavage of 2-(benzyloxy)octane to 2-octanol. |
For complex syntheses involving sensitive functional groups, BCl3 provides a tunable and more selective option for ether deprotection than the more aggressive BBr3, leading to higher yields and purer products.
BCl3 is a primary choice for the plasma etching of metals and high-κ dielectrics. Its gaseous form allows for precise control, and it reacts with surface oxides to form volatile boron oxychlorides (BOClx), effectively cleaning and etching surfaces with high selectivity. This is critical for fabricating aluminum circuits in LCDs and for gate etching in advanced logic chips where alternatives lack the required precision and volatility of byproducts.
As a gaseous boron source, BCl3 is used to create p-type doped regions in silicon wafers for both microelectronics and high-efficiency solar cells (e.g., TOPCon). Its processability advantage over liquid sources like BBr3 allows for uniform, large-area doping at reduced pressure and high temperatures, a key requirement for high-volume manufacturing.
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the selective cleavage of a methyl ether without disturbing other functional groups is often required. BCl3's moderate reactivity, compared to the more aggressive BBr3, provides the necessary selectivity, maximizing yield and minimizing purification challenges.
The synthesis of high-quality, atomically thin h-BN films for next-generation electronics and coatings relies on clean, controllable precursors. The gas-phase reactivity of BCl3 with ammonia (NH3) is a well-established route for producing these films via CVD, offering scalability and control that is difficult to achieve with solid or liquid boron sources.
Corrosive;Acute Toxic